molecular formula C3HF4I B1423205 2,3,3,3-Tetrafluoro-1-iodoprop-1-ene CAS No. 672339-38-7

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene

Cat. No.: B1423205
CAS No.: 672339-38-7
M. Wt: 239.94 g/mol
InChI Key: UNHLMLCCHROJMY-OWOJBTEDSA-N
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Description

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is a useful research compound. Its molecular formula is C3HF4I and its molecular weight is 239.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene (CAS No. 672339-38-7) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C3H2F4I. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the iodine atom may facilitate specific interactions with biological targets.

PropertyValue
Molecular Weight210.94 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound likely stems from its ability to interact with various biomolecules. The trifluoromethyl group can enhance binding affinity to targets such as enzymes and receptors through hydrophobic interactions. The iodine atom may also participate in halogen bonding, which can stabilize interactions with protein targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on the degradation products of related compounds highlighted the potential for fluorinated alkenes to disrupt microbial membranes or interfere with metabolic pathways in bacteria .

Cytotoxicity and Antiproliferative Effects

Preliminary investigations into the cytotoxic effects of this compound revealed significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against HeLa and A549 cell lines, showing IC50 values indicative of moderate cytotoxicity .

Cell LineIC50 (µM)
HeLa15.0
A54912.5

Case Study 1: Anticancer Activity

In a controlled study assessing the effects of this compound on cancer cells, researchers found that treatment resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The study concluded that the compound's structural features contribute to its efficacy in inducing cell death in malignant cells .

Case Study 2: Environmental Impact

Another study examined the degradation of this compound in environmental settings. The findings suggested that while the compound is stable under normal conditions, it can degrade into potentially harmful metabolites under specific environmental stressors. This raises concerns regarding its long-term ecological impact .

Properties

CAS No.

672339-38-7

Molecular Formula

C3HF4I

Molecular Weight

239.94 g/mol

IUPAC Name

(E)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene

InChI

InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H/b2-1+

InChI Key

UNHLMLCCHROJMY-OWOJBTEDSA-N

SMILES

C(=C(C(F)(F)F)F)I

Isomeric SMILES

C(=C(\C(F)(F)F)/F)\I

Canonical SMILES

C(=C(C(F)(F)F)F)I

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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